An In-Depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅
An In-Depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and relevant biological pathways associated with 2',3'-O-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a critical tool in biochemical research and pharmaceutical development, serving as a versatile intermediate for the synthesis of novel therapeutic agents and as a tracer for metabolic and signaling pathway studies.
Core Chemical Properties
2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at the 5' position.[1] The ¹³C₅-labeled variant incorporates five Carbon-13 isotopes, making it an ideal internal standard for quantitative mass spectrometry-based analyses.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of both the unlabeled and the ¹³C₅-labeled forms of 2',3'-O-Isopropylideneadenosine.
| Property | 2',3'-O-Isopropylideneadenosine (Unlabeled) | 2',3'-O-Isopropylideneadenosine-¹³C₅ (Labeled) |
| Appearance | White to off-white crystalline powder[2] | - |
| Molecular Formula | C₁₃H₁₇N₅O₄[2][3][4] | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol [2][3] | 312.27 g/mol |
| Exact Mass | 307.128052 u[5] | 312.144816 u |
| CAS Number | 362-75-4[2][3] | Unspecified |
| Melting Point | 221-222 °C[2][3] | - |
| Solubility | Slightly soluble in Dioxane, DMSO, Methanol[2] | - |
| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | - |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place[2][3] | Store under recommended conditions in Certificate of Analysis |
Experimental Protocols & Methodologies
2',3'-O-Isopropylideneadenosine-¹³C₅ is primarily used as a synthetic intermediate and an analytical standard.[1][6] The following protocols provide detailed methodologies for its synthesis, analysis, and subsequent deprotection.
Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine
This protocol describes the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of 2',3'-O-Isopropylideneadenosine purity.[7][8]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 260 nm[7]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak area corresponding to 2',3'-O-Isopropylideneadenosine to determine purity. The ¹³C₅-labeled compound will have a nearly identical retention time to the unlabeled standard.
Protocol 3: Acidic Deprotection (Removal of Isopropylidene Group)
This protocol describes the hydrolysis of the isopropylidene ketal to regenerate the 2',3'-diol.[9][10]
Materials:
-
2',3'-O-Isopropylideneadenosine derivative
-
Aqueous sulfuric acid (e.g., 1% v/v) or trifluoroacetic acid (TFA) in water/acetonitrile
-
Sodium bicarbonate (NaHCO₃) or a suitable base for neutralization
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the isopropylidene-protected nucleoside in the acidic solution (e.g., 1% aqueous H₂SO₄ or 80% aqueous acetic acid).[10]
-
Heat the reaction mixture (e.g., reflux or 50-70°C) and monitor by TLC for the disappearance of the starting material.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by the slow, portion-wise addition of a base like sodium bicarbonate until the pH is ~7.
-
If a precipitate forms, it may be the product. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude deprotected nucleoside.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Applications in Research & Drug Development
2',3'-O-Isopropylideneadenosine is a cornerstone intermediate in nucleoside chemistry. Its protected 2' and 3' positions allow for selective modification at the 5'-hydroxyl group, a critical step in the synthesis of numerous antiviral and anticancer drugs.[1] For instance, it serves as a precursor in the synthesis of adenosine analogs like Clofarabine and Vidarabine.[5]
The ¹³C₅-labeled version is invaluable for quantitative studies. In drug metabolism and pharmacokinetic (DMPK) studies, it can be used as an internal standard to accurately quantify the concentration of the therapeutic agent or its metabolites in biological matrices via LC-MS/MS.
Visualizations: Workflows and Signaling Pathways
Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for using 2',3'-O-Isopropylideneadenosine as a protected intermediate in chemical synthesis.
Caption: General synthetic workflow involving 2',3'-O-isopropylidene protection.
Adenosine A₂A Receptor Signaling Pathway
2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. The Adenosine A₂A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating inflammation and neuronal function.[1][11][12]
Caption: Simplified canonical signaling pathway of the Adenosine A₂A Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 4. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2',3'-O-Isopropylideneadenosine | CAS#:362-75-4 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
